2,4-噻唑烷二酮

描述

Synthesis Analysis

- 2,4-Thiazolidinediones are synthesized through various methods, often involving the manipulation of the linker variations at the 3rd and 5th positions of the thiazolidinedione ring. This flexibility in synthesis allows for the creation of a wide range of derivatives with diverse biological activities (Bireddy et al., 2020).

Molecular Structure Analysis

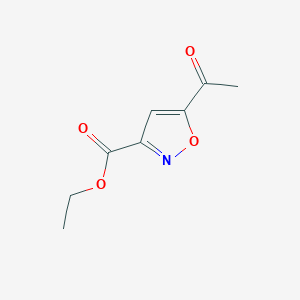

- The molecular structure of 2,4-Thiazolidinediones is characterized by the presence of both hydrogen bonding donor and acceptor regions. This dual feature makes it a valuable scaffold for the development of various biologically active compounds (Sethi et al., 2020).

Chemical Reactions and Properties

- 2,4-Thiazolidinediones undergo a range of chemical reactions, including Knoevenagel condensation and reactions with various amines and aldehydes. These reactions lead to the formation of derivatives with potential as antidiabetic, anti-inflammatory, and free radical scavenging agents (Srivastava et al., 2019).

Physical Properties Analysis

- The physical properties of 2,4-Thiazolidinedione derivatives are influenced by their molecular structure. Their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are important for understanding their potential therapeutic applications (Ansari et al., 2023).

Chemical Properties Analysis

- 2,4-Thiazolidinediones exhibit diverse chemical properties due to their structural versatility. They serve as key intermediates in the synthesis of various biologically active compounds and have shown potential in treating conditions like diabetes and inflammation (Behbehani & Ibrahim, 2012).

科学研究应用

药物化合物的开发:TZD在调节PPARgamma、PTP1B和ALR2等对糖尿病治疗至关重要的药物开发中起着基础支架的作用(Long, Le Gresley, & Wren, 2021)。

生物活性剂的合成:用于合成具有抗菌特性和抗糖尿病药物的剂(Meng, Li, & Zheng, 2008)。

胰岛素抵抗和2型糖尿病的治疗:TZD正在开发用于治疗胰岛素抵抗和2型糖尿病,重点是调节与代谢和宿主防御相关的基因表达(Schoonjans & Auwerx, 2000)。

抗菌和生物利用度的改善:2,4-噻唑烷二酮衍生物可以增强抗菌活性,潜在地改善药物的生物利用度和功效(Sethi et al., 2018)。

胰岛素敏感性和脂肪细胞分化:它可以增加胰岛素敏感性并促进体外脂肪细胞分化,潜在地以PPARα为靶点进行治疗(Lehmann et al., 1995)。

降低胰岛素抵抗:已知噻唑烷二酮类药物可以降低胰岛素抵抗,从而增加葡萄糖摄取并纠正与胰岛素抵抗综合征相关的其他异常(Parulkar et al., 2001)。

作为抗菌、抗癌和抗糖尿病药物的开发:它们已经被开发用于各种临床疾病,作为抗菌、抗癌和抗糖尿病药物(Singh等,2022)。

治疗2型糖尿病:噻唑烷二酮类药物用于通过在脂肪细胞中诱导甘油新生来治疗2型糖尿病,降低血浆葡萄糖、胰岛素、甘油三酯和脂肪酸水平(Tordjman et al., 2003)。

增强骨质流失:这些化合物可能增强雌激素缺乏引起的骨质流失(Sottile, Seuwen, & Kneissel, 2004)。

增强胰岛素作用:TZD通过增加胰岛素依赖性葡萄糖处置和减少肝葡萄糖输出来增强胰岛素作用并减少胰岛素抵抗(Saltiel & Olefsky, 1996)。

作用机制

Target of Action

The primary target of 2,4-Thiazolidinedione is the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ (PPAR-gamma, PPARG) . PPARs are a group of nuclear receptors and the endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Mode of Action

2,4-Thiazolidinedione acts by activating PPARs . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . This interaction results in an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Biochemical Pathways

The activation of PPARγ by 2,4-Thiazolidinedione leads to the upregulation of genes involved in fat and glucose metabolism . This results in a decrease in insulin resistance, modification of adipocyte differentiation, inhibition of VEGF-induced angiogenesis, decrease in leptin levels (leading to increased appetite), decrease in levels of certain interleukins (e.g. IL-6), and an increase in adiponectin levels . These changes affect various biochemical pathways, leading to a reduction in levels of certain types of lipids and circulating free fatty acids .

Pharmacokinetics

It is known that the compound has a significant impact on the concentration of hormones secreted by adipocytes, particularly adiponectin . It also increases total body fat and has mixed effects on circulating lipids .

Result of Action

The activation of PPARγ by 2,4-Thiazolidinedione leads to a decrease in insulin resistance and modification of adipocyte differentiation . This results in cells becoming more dependent on the oxidation of carbohydrates, more specifically glucose, for energy . Additionally, it leads to a decrease in levels of certain types of lipids and circulating free fatty acids .

安全和危害

2,4-Thiazolidinedione is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation .

未来方向

There is ongoing research into the potential applications of 2,4-Thiazolidinedione and its derivatives. For instance, Bar et al. in 2022 designed and synthesized novel 4-thiazolidinone analogs as potential PPAR- γ modulators . This suggests that there is potential for further exploration and development of 2,4-Thiazolidinedione and its derivatives in the future.

生化分析

Biochemical Properties

The structural properties of 2,4-Thiazolidinedione, including their hydrogen-bonding donor and acceptor regions, make them adaptable scaffolds . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to stimulate the peroxisome proliferator-activated receptor- γ (PPAR- γ), which is a major class of insulin sensitizers .

Cellular Effects

2,4-Thiazolidinedione has shown to have significant effects on various types of cells and cellular processes. It has been reported to improve the response to subclinical mastitis in dairy goats . Moreover, it has been found to have cytotoxic effects in certain cell lines .

Molecular Mechanism

At the molecular level, 2,4-Thiazolidinedione exerts its effects through various mechanisms. It has been reported to inhibit the aggregation of tau protein . Moreover, it plays a central role in the biological functioning of several essential molecules .

Temporal Effects in Laboratory Settings

The effects of 2,4-Thiazolidinedione change over time in laboratory settings. For instance, it has been reported to ameliorate the response to intramammary infection . The effect on milk fat synthesis and expression of related transcripts was less than expected .

Dosage Effects in Animal Models

The effects of 2,4-Thiazolidinedione vary with different dosages in animal models. For instance, lactating goats received daily injections of 8 mg/kg BW of 2,4-Thiazolidinedione or saline for 3 weeks .

Metabolic Pathways

2,4-Thiazolidinedione is involved in various metabolic pathways. It has been reported to stimulate the peroxisome proliferator-activated receptor- γ (PPAR- γ), which is a major class of insulin sensitizers .

Transport and Distribution

It is known that the compound plays a central role in the biological functioning of several essential molecules .

Subcellular Localization

It is known that the compound plays a central role in the biological functioning of several essential molecules .

属性

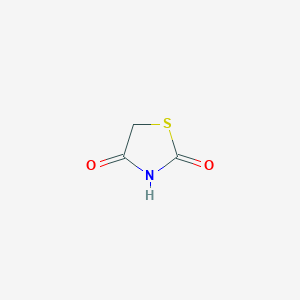

IUPAC Name |

1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBPZXTWZATXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39131-10-7 (potassium) | |

| Record name | 2,4-Thiazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5040623 | |

| Record name | Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2295-31-0 | |

| Record name | Thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Thiazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-thiazolidinedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-THIAZOLIDINEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Thiazolidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-THIAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA68LXK93C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While 2,4-thiazolidinedione itself can interact with various targets like adenylate kinase [], its derivatives, especially those classified as thiazolidinediones (TZDs), are known to act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ) [, , ]. PPARγ activation by TZDs leads to downstream effects such as enhanced insulin sensitivity, improved glucose uptake, and modulation of lipid metabolism [, , , ]. This mechanism is particularly relevant in the context of type 2 diabetes mellitus [, , , , ].

ANone: The provided research papers primarily focus on the synthesis and biological evaluation of 2,4-thiazolidinedione derivatives, leaving material compatibility and stability under various conditions largely unaddressed. More research focusing on these aspects would be needed to provide a comprehensive answer.

A: The research papers provided do not focus on the catalytic properties of 2,4-thiazolidinedione. Instead, they highlight its role as a building block for synthesizing biologically active compounds, particularly antidiabetic agents [, , , , , ].

A: Computational chemistry plays a crucial role in understanding the structure-activity relationships of 2,4-thiazolidinedione derivatives. Researchers employ molecular docking studies to predict binding interactions with targets like PTP-1B, an enzyme implicated in insulin resistance []. 3D-QSAR studies, combined with molecular docking, help identify key pharmacophoric features for improved potency and selectivity against PTP-1B []. Quantum chemical calculations, utilizing methods like B3LYP with different basis sets, provide insights into electronic and geometrical features relevant to the activity of 5-substituted 2,4-thiazolidinedione derivatives, including those with antineurodegenerative potential []. Furthermore, QSAR models, developed using techniques like MLR, correlate molecular descriptors with biological activity, aiding in the design of novel α-glucosidase inhibitors [].

ANone: The SAR of 2,4-thiazolidinedione derivatives is extensively explored, particularly in the context of antidiabetic and anticancer activity. Researchers have found that:

- Substitutions at the 5-position: Introducing a naphthalene ring at the 5-position, linked via a sulfonyl group, enhances antihyperglycemic activity compared to other groups like p-alkoxyphenyl []. This modification led to the development of potent analogs like AY-31,637, comparable to ciglitazone in efficacy [].

- Modifications to the linker: Replacing the sulfonyl linker with thio, methylene, oxy, or sulfinyl groups in 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones resulted in decreased antihyperglycemic activity, highlighting the importance of the sulfonyl group [].

- Benzoxazole derivatives: Incorporating a benzoxazole ring into the structure, specifically 2-arylmethyl- and 2-(heteroarylmethyl)benzoxazole derivatives, significantly increased hypoglycemic potency compared to known TZDs like ciglitazone, troglitazone, and pioglitazone [].

- ω-(Heterocyclylamino)alkoxybenzyl substituents: Introducing these substituents at the 5-position yielded potent antihyperglycemic agents []. Specifically, the benzoxazole derivative 49 exhibited strong insulin sensitization, and modifications led to the identification of the lead compound 37, an aminopyridine with enhanced selectivity and reduced adverse effects on blood hemoglobin [].

- Chromane derivatives: Troglitazone analogs, specifically 5-[4-(6-hydroxy-2,5,7,8-tetramethyl-chroman-2yl-methoxy)-benzylidene]-2,4-thiazolidinedione (2-TG), retained the ability to repress cyclin D1 in breast cancer cells despite being inactive on PPARγ []. This discovery highlights the potential to dissociate PPARγ activation from cyclin D1 ablation for anticancer therapies []. Further modifications led to the development of 5-[4-(6-allyoxy2,5,7,8-tetramethyl-chroman-2-yl-methoxy)-benzylidene]-2,4-thiazolidinedione, a more potent analog for cyclin D1 repression and growth inhibition in MCF-7 cells [].

- N-substitution: Incorporating various alkyl groups at the nitrogen atom of 2,4-thiazolidinedione yielded potent α-glucosidase inhibitors, with compounds A-12 and A-14 showing significant activity in both in vitro and in vivo models []. These modifications hold promise for developing new antidiabetic agents targeting α-glucosidase [].

A: Research on 2,4-thiazolidinedione and its derivatives exemplifies cross-disciplinary collaboration between organic chemistry, medicinal chemistry, pharmacology, and computational chemistry. The development of novel 2,4-thiazolidinedione-based therapeutic agents requires expertise in synthetic organic chemistry to create new derivatives [, , , , , , , , , , , , , , , , , , , , , , ]. Medicinal chemists then evaluate the biological activity of these compounds using in vitro assays and in vivo models [, , , , , , , , , , , , , , , , ]. Computational tools, such as molecular docking and QSAR modeling, guide the design process by predicting potential interactions with target proteins and SAR [, , , , ]. This multidisciplinary approach has been crucial in advancing our understanding of 2,4-thiazolidinedione's therapeutic potential and developing novel drugs for diseases like diabetes and cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)

![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)